molecular formula C10H21NO4 B3264787 (R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol CAS No. 397246-12-7

(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol

Cat. No.: B3264787
CAS No.: 397246-12-7
M. Wt: 219.28 g/mol
InChI Key: UBNNKNSFDFANKW-MRVPVSSYSA-N
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Description

®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol typically involves the following steps:

    Protection of the Amine Group: The starting material, ®-2-amino-pentane-1,5-diol, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to protect the amine group, forming the Boc-protected intermediate.

    Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol undergoes various types of chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to regenerate the free amine.

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions with reagents such as tosyl chloride (TsCl) to form tosylates, which can then be further transformed into other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM)

    Substitution: Tosyl chloride (TsCl) in pyridine

Major Products Formed

    Deprotection: ®-2-amino-pentane-1,5-diol

    Oxidation: ®-2-Tert-butyloxycarbonylamino-pentane-1,5-dione

    Substitution: ®-2-Tert-butyloxycarbonylamino-pentane-1,5-ditosylate

Scientific Research Applications

®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

    Medicine: It serves as a building block in the development of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed under specific conditions, allowing for targeted delivery of the active amine functionality.

Comparison with Similar Compounds

®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol can be compared with other similar compounds, such as:

    (S)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol: The enantiomer of the compound, which may exhibit different biological activities and properties.

    ®-2-Tert-butyloxycarbonylamino-hexane-1,6-diol: A homologous compound with an additional methylene group, which may affect its reactivity and applications.

    ®-2-Tert-butyloxycarbonylamino-butane-1,4-diol: A shorter homolog with different physical and chemical properties.

The uniqueness of ®-2-Tert-butyloxycarbonylamino-pentane-1,5-diol lies in its specific structure, which provides a balance between steric protection and reactivity, making it a valuable tool in synthetic chemistry and research.

Properties

IUPAC Name

tert-butyl N-[(2R)-1,5-dihydroxypentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(7-13)5-4-6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNNKNSFDFANKW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
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(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
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(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
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(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
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(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol
Reactant of Route 6
(R)-2-Tert-butyloxycarbonylamino-pentane-1,5-diol

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